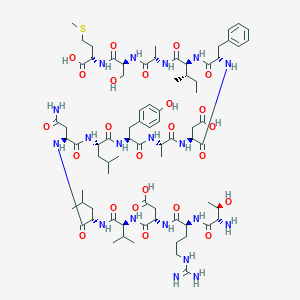
Polyoma peptide antigen MT162-176
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyoma peptide antigen MT162-176, also known as this compound, is a useful research compound. Its molecular formula is C77H121N19O24S and its molecular weight is 1729 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Neoplasm Proteins - Oncogene Proteins - Oncogene Proteins, Viral - Antigens, Polyomavirus Transforming - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Vaccine Development
- Immunogenicity Studies : Research has shown that modifications to the amino acid composition of MT162-176 can significantly influence its immunogenic properties. For instance, overlapping peptides derived from MT162-176 were tested for their ability to induce immune responses in different mouse strains. In a study, three overlapping peptides (MT162-176, MT165-174, and MT170-176) were found to be immunogenic against specific polyoma tumors (SECA) in certain mouse models, indicating multiple epitopes may be recognized within the sequence .
-
Tumor Immunotherapy
- Anti-Tumor Responses : The study of point mutations within the MT162-176 peptide revealed varying levels of immunogenicity across different mouse strains. Specific mutants induced robust anti-tumor responses, highlighting the potential for personalized immunotherapy approaches based on individual tumor profiles .
- T Cell Stimulation Assays
Case Study 1: Immunogenicity Modifications
In a detailed investigation, twelve modified versions of the MT162-176 peptide were synthesized and tested for their ability to stimulate immune responses in mice. The results indicated that certain modifications enhanced immunogenicity, leading to stronger anti-tumor responses compared to unmodified peptides. This underscores the importance of peptide design in vaccine development .
Case Study 2: Point Mutations and Immune Efficacy
A study focusing on point mutations within the MT162-176 peptide demonstrated that specific alterations could either enhance or diminish its ability to elicit an immune response. For example, mutant peptides like MT162-176.29 and MT162-176.35 showed significant immunogenicity in one mouse strain but not in another, suggesting strain-specific differences in immune recognition .
Data Table: Summary of Immunogenicity Findings
| Peptide Variant | Mouse Strain | Immunogenic Response | Notes |
|---|---|---|---|
| MT162-176 | (A.CA x C57BL/6)F1 | Positive | Recognized by T cells against SECA |
| MT165-174 | (A.CA x C57BL/6)F1 | Positive | Effective against SECA |
| MT170-176 | (A.CA x C57BL/6)F1 | Positive | Effective against SECA |
| MT162-176.28 | CBA | Positive | Only mutant showing response |
| MT162-176.29 | (A.CA x C57BL/6)F1 | Positive | Strong response observed |
| MT162-176.36 | (A.CA x C57BL/6)F1 | Negative | Lost activity compared to wild-type |
Propriétés
Numéro CAS |
122560-16-1 |
|---|---|
Formule moléculaire |
C77H121N19O24S |
Poids moléculaire |
1729 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C77H121N19O24S/c1-13-39(8)61(75(118)84-41(10)63(106)94-55(35-97)72(115)86-47(76(119)120)25-27-121-12)96-70(113)51(30-43-18-15-14-16-19-43)90-69(112)53(33-57(101)102)87-62(105)40(9)83-65(108)50(31-44-21-23-45(99)24-22-44)89-66(109)48(28-36(2)3)88-68(111)52(32-56(78)100)91-67(110)49(29-37(4)5)93-74(117)60(38(6)7)95-71(114)54(34-58(103)104)92-64(107)46(20-17-26-82-77(80)81)85-73(116)59(79)42(11)98/h14-16,18-19,21-24,36-42,46-55,59-61,97-99H,13,17,20,25-35,79H2,1-12H3,(H2,78,100)(H,83,108)(H,84,118)(H,85,116)(H,86,115)(H,87,105)(H,88,111)(H,89,109)(H,90,112)(H,91,110)(H,92,107)(H,93,117)(H,94,106)(H,95,114)(H,96,113)(H,101,102)(H,103,104)(H,119,120)(H4,80,81,82)/t39-,40-,41-,42+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1 |
Clé InChI |
PSMMDIJCYNEULF-CASQCAGJSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
Key on ui other cas no. |
122560-16-1 |
Séquence |
TRDVLNLYADFIASM |
Synonymes |
MT162-176 antigen polyoma peptide antigen MT162-176 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















